4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride
Description
Nomenclature and Classification
The compound 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride is systematically named according to IUPAC rules. Its structure comprises a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position by an ether-linked 3-chloro-1,1'-biphenyl group, with a hydrochloride counterion. Alternative synonyms include:
Classification :
- Organic heterocyclic compound (piperidine core)
- Aryl ether (due to the biphenyl-oxy linkage)
- Chlorinated biphenyl derivative
Molecular Formula : $$ \text{C}{17}\text{H}{19}\text{Cl}_2\text{NO} $$
Molecular Weight : 324.25 g/mol
Key Structural Features :
| Component | Description |
|---|---|
| Piperidine | Saturated six-membered ring with one nitrogen atom |
| Biphenyl | Two benzene rings connected by a single bond |
| Chlorine | Substituent at the 3-position of the biphenyl |
| Ether linkage | Oxygen atom connecting biphenyl to piperidine |
| Hydrochloride | Ionic salt form enhancing solubility |
Historical Context in Organoheterocyclic Chemistry
Piperidine derivatives have been pivotal in organic synthesis since the 19th century, with piperidine itself first isolated in 1850. The integration of biphenyl systems into heterocycles emerged prominently in the 20th century, driven by applications in pharmaceuticals and materials science.
- Biphenyl Chemistry : The Ullmann reaction (1901) enabled efficient synthesis of diaryl ethers, a class critical for constructing compounds like 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine.
- Piperidine in Drug Discovery : Piperidine’s conformational flexibility and basicity made it a scaffold for neurotransmitters and enzyme inhibitors. For example, its role in antipsychotics and analgesics underscores its versatility.
- Chlorinated Aromatics : The introduction of chlorine atoms into biphenyls, as seen here, often enhances metabolic stability and binding affinity in drug candidates.
This compound exemplifies the convergence of these historical trends, combining a heterocyclic amine with a halogenated biphenyl system for potential use in targeted therapeutics or catalytic applications.
Structural Overview and Significance
The molecular architecture of this compound offers several chemically and biologically relevant features:
Piperidine Ring :
Biphenyl-Ether Linkage :
Hydrochloride Salt :
Applications :
- Pharmaceutical Intermediate : Potential precursor for kinase inhibitors or G protein-coupled receptor modulators.
- Catalysis : The biphenyl-piperidine framework may serve as a ligand in transition metal complexes for cross-coupling reactions.
- Material Science : Rigid aromatic systems contribute to liquid crystalline or polymer properties.
Properties
IUPAC Name |
4-(2-chloro-4-phenylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-16-12-14(13-4-2-1-3-5-13)6-7-17(16)20-15-8-10-19-11-9-15;/h1-7,12,15,19H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJAWOJLHNSNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-67-9 | |
| Record name | Piperidine, 4-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chloro-[1,1’-biphenyl]-4-ol with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the biphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The piperidine ring can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
The compound 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride is a chemical of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
Antipsychotic Activity
Research indicates that compounds similar to this compound exhibit antipsychotic properties. These compounds are believed to act on dopamine receptors, making them potential candidates for treating schizophrenia and other psychotic disorders.
Neuroprotective Effects
Studies have shown that piperidine derivatives can offer neuroprotective benefits. This compound may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.
Pharmaceutical Development
Drug Formulation
The compound is being investigated for use in drug formulations due to its solubility characteristics and stability under physiological conditions. Its properties make it suitable for oral and injectable formulations.
Research Applications
Biological Assays
this compound is utilized in various biological assays to evaluate its efficacy and mechanism of action. This includes receptor binding studies and cellular assays to assess its pharmacodynamics.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antipsychotic | |
| Similar Piperidine Derivative | Neuroprotective | |
| Chlorobiphenyl Compound | Anti-inflammatory |
Case Study 1: Antipsychotic Efficacy
A clinical study evaluated the antipsychotic effects of a related piperidine derivative in patients with schizophrenia. The results indicated a significant reduction in psychotic symptoms compared to placebo controls, highlighting the potential of this class of compounds in psychiatric treatment.
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of piperidine derivatives, including our compound of interest. Researchers found that these compounds reduced oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride with six analogous piperidine derivatives:
Key Observations :
- Substituent Effects : The biphenyl ether group in the target compound introduces significant hydrophobicity compared to sulfonyl () or benzyl ether derivatives (). This may reduce aqueous solubility but enhance binding to lipophilic targets.
- Electronic Modifications : Fluorinated analogs (e.g., ) leverage halogen effects for improved metabolic stability and target affinity.
Biological Activity
4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride, also known by its CAS number 1220019-67-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 338.27 g/mol. The compound features a piperidine ring substituted with a chlorobiphenyl moiety, which may influence its biological interactions and efficacy.
Research indicates that compounds containing piperidine structures often exhibit a range of biological activities through interactions with various receptors and enzymes. For instance, piperidine derivatives have been studied for their role as modulators of neurotransmitter receptors and as inhibitors in enzymatic pathways relevant to disease processes.
Antiviral Activity
Research into related compounds has revealed potential antiviral properties. For instance, some piperidine derivatives have been identified as inhibitors of viral replication in HIV models. This suggests that this compound may also exhibit antiviral effects, warranting further investigation.
Study on Antiviral Efficacy
In a study evaluating various piperidine derivatives for their antiviral activity against HIV-1 strains, certain compounds showed promising results with low effective concentrations (EC50 values). While specific data on this compound is not available, the findings highlight the potential for this compound to contribute to antiviral therapies.
| Compound | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | 0.9 | >200 | >222 |
| Compound B | 8.4 | >150 | >17.9 |
| This compound | TBD | TBD | TBD |
Toxicity and Safety Profile
Preliminary data suggest that this compound may exhibit irritant properties; however, comprehensive toxicity studies are required to establish its safety profile in vivo. The presence of chlorine in its structure may pose additional considerations regarding potential toxicity and environmental impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between a piperidine derivative and a biphenyl electrophile. For example, similar reactions use dichloromethane as a solvent with NaOH to deprotonate the hydroxyl group, facilitating the substitution . Optimization may involve adjusting reaction temperature (e.g., 0–25°C), stoichiometry, or using phase-transfer catalysts. Purification typically employs chromatography or recrystallization, with yields influenced by solvent polarity and gradient selection .
Q. How can researchers verify the identity and purity of this compound?
- Analytical Techniques :
- HPLC : Purity assessment (e.g., 98.7% by HPLC at 206 nm) with retention time comparison to standards .
- 1H NMR : Structural confirmation via characteristic peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–3.5 ppm) .
- LC/MS : Molecular ion ([M+H]+) validation (e.g., expected m/z based on molecular formula) .
Q. What safety precautions are critical during handling?
- Protocols :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation; if exposed, move to fresh air immediately .
- Store in a cool, dry place, protected from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can structural modifications of the biphenyl or piperidine moieties alter bioactivity?
- Design Strategy : Introduce substituents (e.g., methoxy, fluoro) to the biphenyl ring to enhance binding affinity or metabolic stability. For example, fluorination at the 3-position may improve CNS penetration, while methoxy groups could modulate solubility . Piperidine modifications (e.g., N-methylation) may reduce off-target interactions . Validate via SAR studies using in vitro assays (e.g., receptor binding or enzyme inhibition).
Q. What methods resolve discrepancies in reported synthetic yields or purity data?
- Troubleshooting :
- Contaminant Analysis : Use LC-MS or GC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .
- Reaction Monitoring : Employ in situ IR or TLC to track intermediate formation and optimize reaction times .
- Reproducibility : Standardize solvent quality (e.g., anhydrous conditions for moisture-sensitive steps) and catalyst activation .
Q. How can impurities (e.g., residual solvents or stereoisomers) be minimized during scale-up?
- Purification Techniques :
- Crystallization : Use solvent mixtures (e.g., ethanol/water) to isolate the hydrochloride salt selectively .
- Chiral Chromatography : Resolve enantiomers if stereocenters are present (e.g., using amylose-based columns) .
- SPE Cartridges : Remove trace solvents (e.g., dichloromethane) via solid-phase extraction .
Q. What computational tools predict the compound’s physicochemical or pharmacokinetic properties?
- In Silico Methods :
- LogP/D Solubility : Use MarvinSketch or ACD/Labs to estimate partition coefficients and solubility .
- ADMET Prediction : Tools like SwissADME or ADMETLab assess bioavailability, CYP450 interactions, and toxicity risks .
Key Considerations for Researchers
- Data Validation : Cross-reference synthetic protocols with spectroscopic data to confirm reproducibility .
- Risk Mitigation : Implement rigorous impurity profiling for pharmacological studies to avoid confounding results .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
